2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide
Description
2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide is a structurally complex propanamide derivative featuring a tertiary amide backbone with multiple substituents:
- Diethoxyethyl group: Enhances solubility due to ether oxygen atoms .
- tert-Butoxy group (2-methylpropan-2-yl): Provides steric bulk, which may improve metabolic stability .
- Amino group: Facilitates hydrogen bonding, critical for molecular interactions .
Below, we compare its structural and functional attributes with analogous propanamide derivatives.
Properties
Molecular Formula |
C30H45N3O5 |
|---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide |
InChI |
InChI=1S/C30H45N3O5/c1-7-36-28(37-8-2)21-33(19-18-23-12-10-9-11-13-23)27(34)17-15-24-14-16-25(38-30(4,5)6)20-26(24)32-29(35)22(3)31/h9-14,16,20,22,28H,7-8,15,17-19,21,31H2,1-6H3,(H,32,35) |
InChI Key |
QXMJYBDKYUWPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)CCC2=C(C=C(C=C2)OC(C)(C)C)NC(=O)C(C)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and chiral resolution. A typical synthetic route may involve:
Formation of the amide bond: This can be achieved by reacting 2-(2-Aminopropanamido)-4-(tert-butoxy)benzoic acid with N-(2,2-diethoxyethyl)-N-phenethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Protection of functional groups: The tert-butoxy group serves as a protecting group for the phenol, which can be introduced using tert-butyl bromoacetate and a base like potassium carbonate.
Chiral resolution: The chiral center can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Alkylated amides or phenyl derivatives.
Scientific Research Applications
(S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Potential use in the formulation of therapeutic agents for treating various diseases.
Chemical Research: Utilized in studies involving stereochemistry, chiral resolution, and reaction mechanisms.
Biology: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (S)-3-(2-(2-Aminopropanamido)-4-(tert-butoxy)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Key Observations :
- The tert-butoxy group in the target compound contrasts with the tert-butyl in , offering ether-mediated solubility advantages.
- Compared to , the target lacks heteroaromatic moieties (e.g., pyridinyl), reducing polarity but increasing metabolic resistance.
Compounds with Amino/Alkoxy Modifications
Key Observations :
- The target’s diethoxyethyl group may improve water solubility compared to ’s fluorophenyl, which prioritizes electronic effects.
- Unlike , the target lacks fused heterocycles (e.g., benzothiazol), simplifying synthesis but possibly limiting target specificity.
Bioactive Propanamide Derivatives
Key Observations :
Biological Activity
The compound 2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide is a synthetic organic molecule with potential biological activity. Its molecular formula is , and it has a molecular weight of 505.6 g/mol. This compound is of interest for its possible applications in pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C30H39N3O4 |
| Molecular Weight | 505.6 g/mol |
| IUPAC Name | 2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide |
| InChI Key | YGLXBVGVSPVYTH-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its structural features, which suggest interactions with various biological targets. The presence of the amino group and the propanamide moiety may facilitate hydrogen bonding and hydrophobic interactions with proteins and enzymes.
Pharmacological Potential
Research indicates that compounds with similar structures often exhibit:
- Anticancer properties: Many derivatives show efficacy against different cancer cell lines by inducing apoptosis or inhibiting proliferation.
- Neuroprotective effects: Some analogs have been studied for their ability to protect neuronal cells from oxidative stress.
- Cardiovascular benefits: Compounds in this class may modulate cardiac function, potentially aiding in conditions like hypertrophic cardiomyopathy.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that related compounds effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase. The mechanism involved upregulation of p21 and downregulation of cyclin D1, leading to apoptosis in MCF-7 cells .
- Neuroprotection : Another investigation revealed that similar compounds protected SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced cytotoxicity. The protective effect was linked to the modulation of antioxidant enzyme activities .
- Cardiovascular Research : A recent study explored the effects of a structurally related compound on cardiac myocytes, showing that it reduced hypertrophy markers and improved contractility in vitro .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
